

Physical and chemical properties of methyl phenyl sulfide

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Compound of Interest

Compound Name: Thioanisole

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An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Phenyl Sulfide

Abstract

Methyl phenyl sulfide, also commonly known as **thioanisole**, is an organosulfur compound and the simplest alkyl-aryl thioether.[1][2] With the chemical formula $C_6H_5SCH_3$, it serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4] This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and spectroscopic data for its characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physical Properties

Methyl phenyl sulfide is a colorless to pale yellow liquid characterized by a strong, unpleasant, sulfurous odor.[3][5][6] It is insoluble in water but soluble in common organic solvents such as alcohol, oils, and acetone.[3][6][7][8][9] Its physical properties are critical for its handling, storage, and application in various chemical processes.

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ S	[1][6]
Molecular Weight	124.20 - 124.21 g/mol	[3][9][10]
CAS Number	100-68-5	[1][6]
Appearance	Colorless to pale yellow clear liquid	[3][5][6]
Melting Point	-15 °C to -17 °C	[6][10][11]
Boiling Point	188 - 194.3 °C @ 760 mmHg	[3][6][8][11]
Density	1.053 - 1.057 g/cm ³ @ 20 °C	[4][8][10][11]
Refractive Index	1.5868 - 1.587 @ 20 °C	[3][4]
Vapor Pressure	0.662 mmHg @ 25 °C; 38.5 Pa @ 20 °C	[3][5][10][11]
Flash Point	57.22 °C (TCC) - 73 °C	[5][6][10][11]
Solubility	Insoluble in water; Soluble in alcohol, oils	[3][5][7][8][9][12]
logP (o/w)	2.74	[5][9][13]

Chemical Properties and Reactivity

The chemical behavior of methyl phenyl sulfide is dictated by the sulfur atom, the adjacent methyl group, and the aromatic phenyl ring.

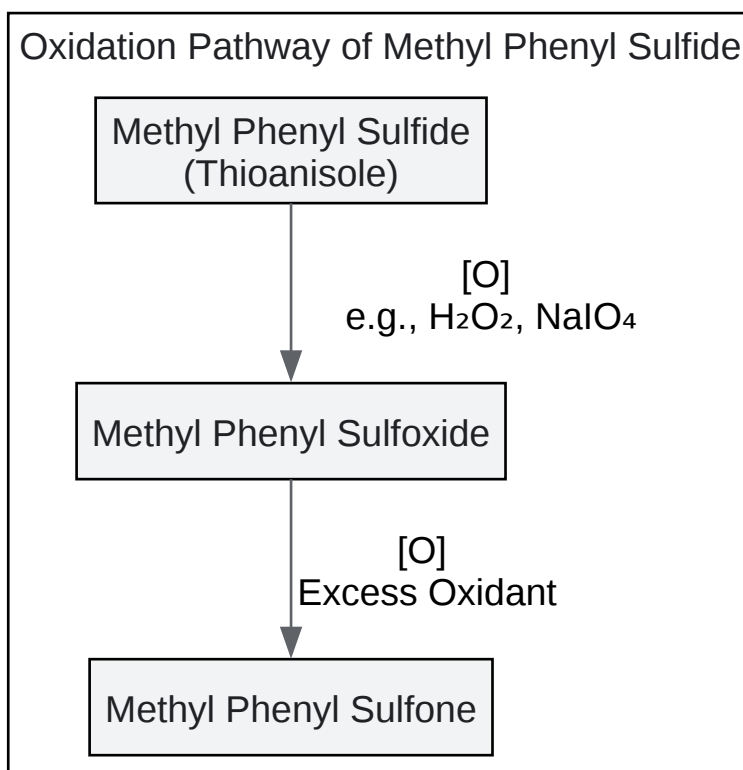
Oxidation

The most straightforward reaction of methyl phenyl sulfide is the oxidation of the sulfur atom.[2] This process can be controlled to yield either the sulfoxide or the sulfone.

- **Formation of Methyl Phenyl Sulfoxide:** Oxidation with a single equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium periodate, selectively converts the

sulfide to methyl phenyl sulfoxide ($\text{CH}_3\text{S}(\text{O})\text{C}_6\text{H}_5$).^{[14][15][16][17]} This reaction is a prototypical example of producing a chiral sulfoxide.^[17]

- Formation of Methyl Phenyl Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent or excess oxidant, yields methyl phenyl sulfone ($\text{CH}_3\text{SO}_2\text{C}_6\text{H}_5$).^{[2][18]} Biocatalytic oxidation using organisms like *Aspergillus ochraceus* can also produce the corresponding sulfone.^[18]



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Caption: Oxidation pathway from sulfide to sulfoxide and sulfone.

Reactions at the Methyl Group

The methyl protons of **thioanisole** are acidic enough to be deprotonated by strong bases. Treatment with alkyl lithium reagents, such as n-butyllithium, abstracts a proton from the methyl group to form $\text{C}_6\text{H}_5\text{SCH}_2\text{Li}$.^[2] This lithiated species is a potent nucleophile that can be used in various carbon-carbon bond-forming reactions.^[2]

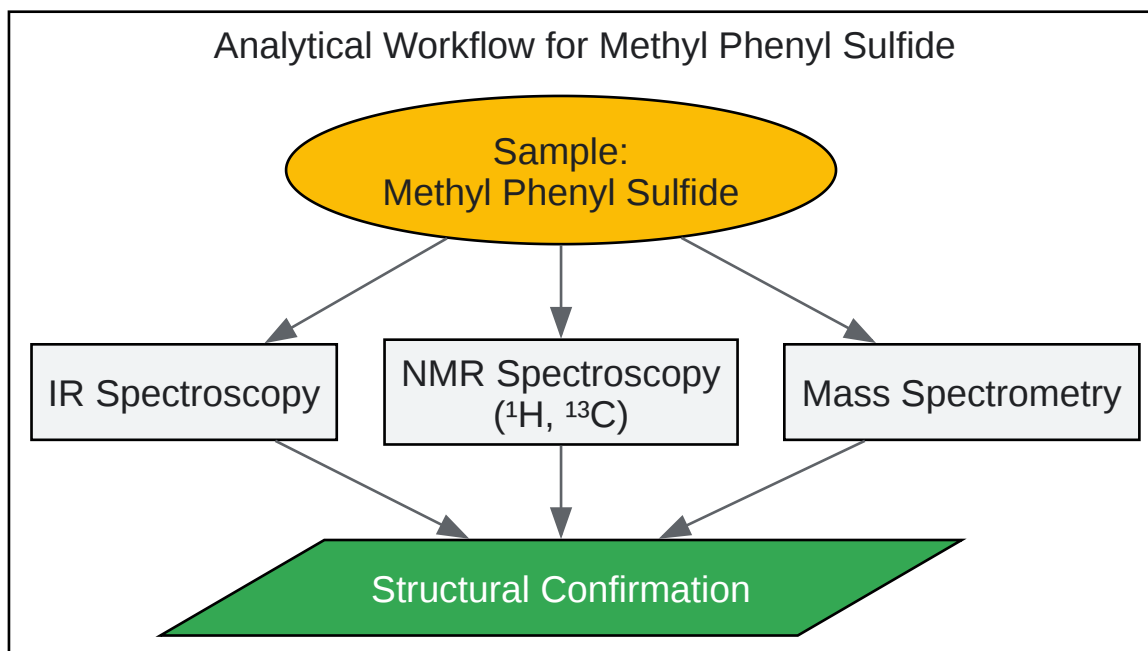
Oxidative Coupling

Using certain oxovanadium complexes, methyl phenyl sulfide can undergo oxidative coupling reactions via the formation of a sulfonium intermediate.^[19]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of methyl phenyl sulfide.

- Infrared (IR) Spectroscopy: The FT-IR spectrum of methyl phenyl sulfide shows characteristic bands, including a medium to weak S-CH₃ rocking vibration around 1080-1090 cm⁻¹.^[20]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum will typically show a singlet for the methyl (-SCH₃) protons and a series of multiplets in the aromatic region for the phenyl (-C₆H₅) protons.
 - ¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbon and distinct signals for the aromatic carbons.
- Mass Spectrometry (MS): Mass spectral data for methyl phenyl sulfide is widely available and used for confirming its molecular weight and fragmentation pattern.^[21]



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Caption: A typical analytical workflow for structural elucidation.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and modification of methyl phenyl sulfide in a laboratory setting.

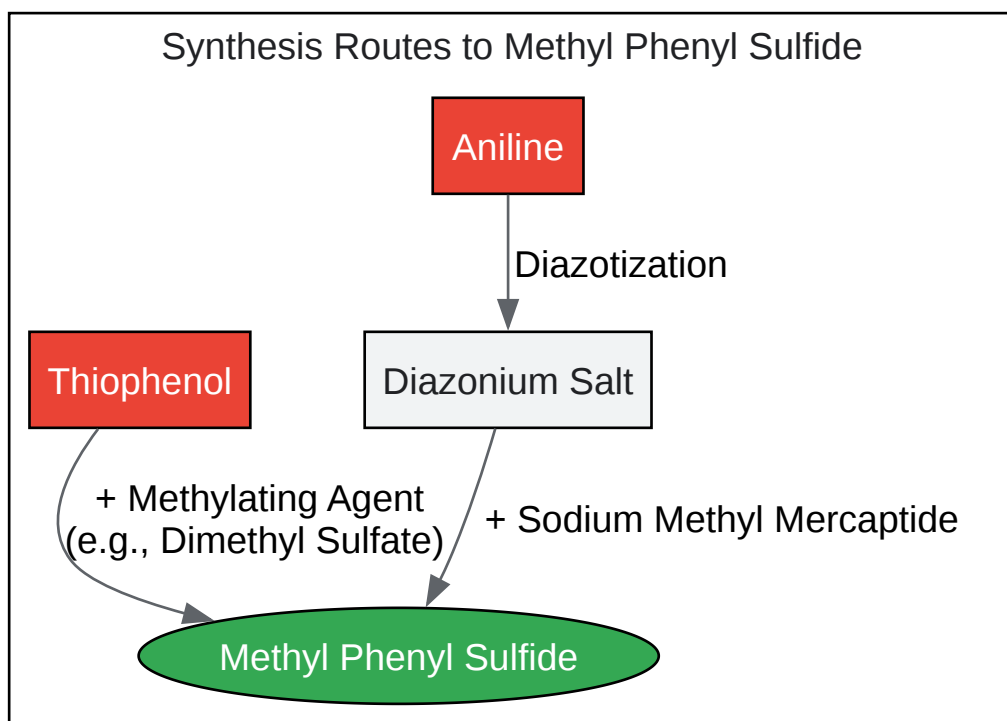
Synthesis of Methyl Phenyl Sulfide

Several methods are available for the preparation of methyl phenyl sulfide. One common method involves the methylation of thiophenol. Another proceeds via the diazotization of aniline.^[4] A documented lab-scale synthesis is provided below.

Method: From Chloromethyl Phenyl Sulfide and a Grignard Reagent^[8] This procedure describes the synthesis from chloromethyl phenyl sulfide and t-butylmagnesium chloride.

- Prepare Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare a Grignard reagent from 13 g of magnesium and 47.5 g (0.58 mole) of t-butyl chloride in 300 mL of anhydrous ether.

- Addition: To the prepared Grignard reagent, add a solution of 39.6 g (0.25 mole) of chloromethyl phenyl sulfide in 100 mL of ether over a period of 30 minutes.
- Reaction: Heat the mixture for 30 minutes.
- Workup: After standing overnight, hydrolyze the reaction mixture with water.
- Purification: Distill the organic layer to yield methyl phenyl sulfide. The identity can be confirmed by oxidation to the corresponding sulfone and performing a mixed melting point determination with an authentic sample.[8]



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Caption: Common synthetic pathways to methyl phenyl sulfide.

Experimental Protocol: Oxidation to Methyl Phenyl Sulfoxide

This protocol is adapted from a standard procedure for the selective oxidation of sulfides.[15]

- **Dissolution:** Dissolve methyl phenyl sulfide (**thioanisole**) in a suitable solvent like methanol in a round-bottom flask.[15]
- **Cooling:** Place the flask in an ice bath to maintain a low temperature, which is necessary to prevent over-oxidation to the sulfone.[15]
- **Reagent Addition:** Slowly add a solution of one equivalent of sodium periodate (NaIO_4) in water to the stirred sulfide solution.
- **Reaction Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) until the starting sulfide is consumed.
- **Workup:** Once the reaction is complete, filter the mixture to remove the sodium iodate byproduct.
- **Extraction:** Extract the filtrate with a suitable organic solvent, such as methylene chloride.
- **Purification:** Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl phenyl sulfoxide. Further purification can be achieved by chromatography or crystallization.[15]

Conclusion

Methyl phenyl sulfide is a foundational molecule in organic sulfur chemistry with well-defined physical and chemical properties. Its reactivity, particularly at the sulfur atom, allows for the synthesis of valuable sulfoxide and sulfone derivatives. The experimental protocols and data presented in this guide offer a technical resource for scientists engaged in synthetic chemistry and drug development, facilitating the effective use and manipulation of this versatile compound.

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